molecular formula C22H24N4O6 B14213642 N-Acetyl-L-phenylalanylglycyl-N-(3-carboxyphenyl)glycinamide CAS No. 827611-92-7

N-Acetyl-L-phenylalanylglycyl-N-(3-carboxyphenyl)glycinamide

Cat. No.: B14213642
CAS No.: 827611-92-7
M. Wt: 440.4 g/mol
InChI Key: WQKQOELHQMOBOV-SFHVURJKSA-N
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Description

N-Acetyl-L-phenylalanylglycyl-N-(3-carboxyphenyl)glycinamide is a synthetic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties, which make it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-phenylalanylglycyl-N-(3-carboxyphenyl)glycinamide typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Peptide Bond Formation: Coupling of the acetylated L-phenylalanine with glycine derivatives.

    Carboxylation: Introduction of the carboxyphenyl group to the glycinamide.

The reaction conditions for these steps usually involve the use of specific reagents and catalysts to ensure high yield and purity. Common reagents include acetic anhydride for acetylation and carbodiimides for peptide bond formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of peptide bond formation efficiently, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-phenylalanylglycyl-N-(3-carboxyphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Acetyl-L-phenylalanylglycyl-N-(3-carboxyphenyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-Acetyl-L-phenylalanylglycyl-N-(3-carboxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the context of its application, such as its use in therapeutic settings or as a research tool.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-L-phenylalanylglycyl-N-(2-carboxyphenyl)glycinamide
  • N-Acetyl-L-phenylalanylglycyl-N-(4-carboxyphenyl)glycinamide

Uniqueness

N-Acetyl-L-phenylalanylglycyl-N-(3-carboxyphenyl)glycinamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

827611-92-7

Molecular Formula

C22H24N4O6

Molecular Weight

440.4 g/mol

IUPAC Name

3-[[2-[[2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]benzoic acid

InChI

InChI=1S/C22H24N4O6/c1-14(27)25-18(10-15-6-3-2-4-7-15)21(30)24-12-19(28)23-13-20(29)26-17-9-5-8-16(11-17)22(31)32/h2-9,11,18H,10,12-13H2,1H3,(H,23,28)(H,24,30)(H,25,27)(H,26,29)(H,31,32)/t18-/m0/s1

InChI Key

WQKQOELHQMOBOV-SFHVURJKSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NC2=CC=CC(=C2)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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